![molecular formula C19H20N2O3 B12584497 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione CAS No. 649560-63-4](/img/structure/B12584497.png)
2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of a morpholine derivative with a phenyl-substituted diketone and a pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, phenyl-substituted diketones, and pyridine-containing molecules. Examples include:
- 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-2-yl)propane-1,3-dione
- 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-4-yl)propane-1,3-dione
- 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(quinolin-3-yl)propane-1,3-dione
Uniqueness
What sets 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
649560-63-4 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-5-2-1-3-6-15)17(14-21-9-11-24-12-10-21)19(23)16-7-4-8-20-13-16/h1-8,13,17H,9-12,14H2 |
InChI Key |
KGPGWGVSFNAVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
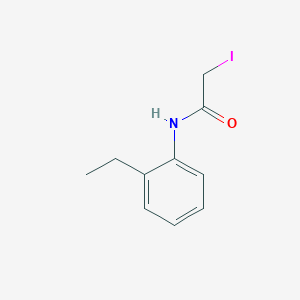
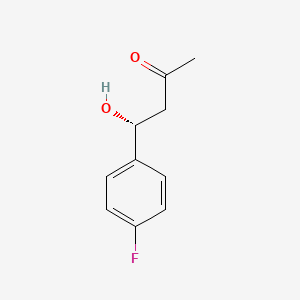
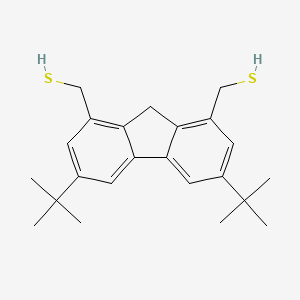
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
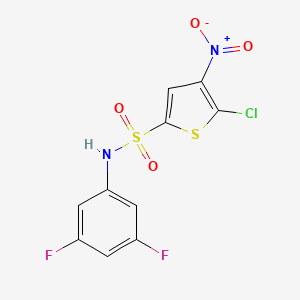
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
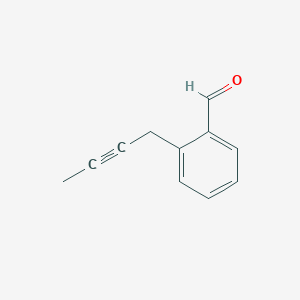
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
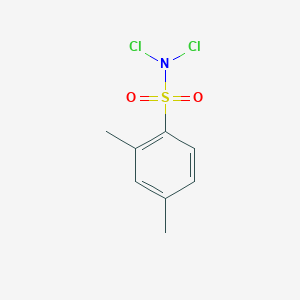
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)

![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
